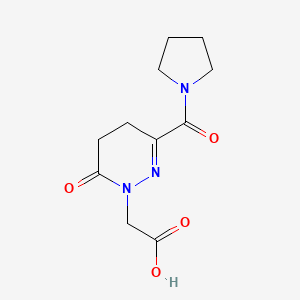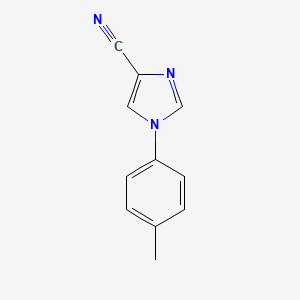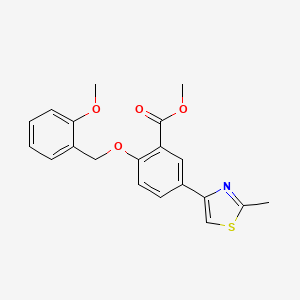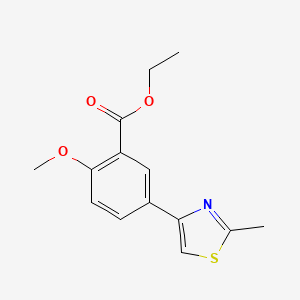![molecular formula C14H10BrN3O2 B11788303 2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group attached to the benzoxazole ring, along with a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Carbohydrazide Formation: The carbohydrazide functional group can be introduced by reacting the bromophenylbenzoxazole intermediate with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, leveraging its biological activities.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl and carbohydrazide groups play crucial roles in its biological activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(3-Bromophenyl)benzo[d]oxazole: Lacks the carbohydrazide group but shares the bromophenylbenzoxazole core.
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid: Contains dichlorophenyl and carboxylic acid groups instead of bromophenyl and carbohydrazide.
2-(3-Fluoro-4-hydroxyphenyl)-7-vinylbenzo[d]oxazol-5-ol: Features fluoro and hydroxy groups along with a vinyl substituent.
Uniqueness: 2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H10BrN3O2 |
|---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10BrN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
InChI Key |
YEGILZROBNNSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)






![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

